Cas no 179748-04-0 (2-Benzyl-1H-indole-5-carbonitrile)

2-Benzyl-1H-indole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyl-1H-indole-5-carbonitrile
- 1H-Indole-5-carbonitrile,2-(phenylmethyl)-
- 2-(phenylmethyl)-1H-Indole-5-carbonitrile
- 2-benzyl-5-cyano-1H-indole
- 2-BENZYL-5-CYANOINDOLE
- AG-E-30026
- AK140004
- CTK4D7373
- KB-168588
- SureCN5794338
- 1H-Indole-5-carbonitrile, 2-(phenylMethyl)-
- DTXSID10677525
- FT-0754222
- AKOS015900881
- SCHEMBL5794338
- 179748-04-0
- DB-065290
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- MDL: MFCD16658902
- Inchi: InChI=1S/C16H12N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9H2
- InChI Key: VKYBDBGOLWABIR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)C#N)N2
Computed Properties
- Exact Mass: 232.10016
- Monoisotopic Mass: 232.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 39.6A^2
- Tautomer Count: nothing
- XLogP3: 3.7
Experimental Properties
- PSA: 39.58
2-Benzyl-1H-indole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199007350-1g |
2-Benzyl-1H-indole-5-carbonitrile |
179748-04-0 | 95% | 1g |
$638.60 | 2022-04-02 | |
Chemenu | CM147600-1g |
2-benzyl-1H-indole-5-carbonitrile |
179748-04-0 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM147600-1g |
2-benzyl-1H-indole-5-carbonitrile |
179748-04-0 | 95% | 1g |
$720 | 2021-08-05 |
2-Benzyl-1H-indole-5-carbonitrile Related Literature
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on 2-Benzyl-1H-indole-5-carbonitrile
Comprehensive Overview of 2-Benzyl-1H-indole-5-carbonitrile (CAS No. 179748-04-0): Properties, Applications, and Industry Insights
2-Benzyl-1H-indole-5-carbonitrile (CAS No. 179748-04-0) is a specialized organic compound belonging to the indole derivatives family, which has garnered significant attention in pharmaceutical and agrochemical research. This compound features a benzyl group attached to the indole core, coupled with a cyano substituent at the 5-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C16H12N2, and unique structural properties contribute to its relevance in drug discovery and material science.
In recent years, the demand for indole-based compounds like 2-Benzyl-1H-indole-5-carbonitrile has surged due to their potential applications in cancer research, neurodegenerative disease studies, and antimicrobial agent development. Researchers are particularly interested in its role as a scaffold for kinase inhibitors, a hot topic in precision medicine. The compound’s nitrile group also enables further functionalization, aligning with the growing trend of click chemistry and fragment-based drug design.
From an industrial perspective, CAS 179748-04-0 is often discussed in forums focusing on high-value chemical intermediates and custom synthesis. Its synthesis typically involves palladium-catalyzed cross-coupling or multistep organic reactions, topics frequently searched by chemists optimizing green chemistry protocols. Environmental concerns have driven interest in solvent-free synthesis methods for such compounds, reflecting broader industry shifts toward sustainable manufacturing.
The compound’s physicochemical properties—such as its melting point, solubility in polar solvents, and spectral data (e.g., NMR, IR)—are critical for quality control. Analytical techniques like HPLC purification and LC-MS characterization are commonly associated with its production, addressing frequent queries about purity standards in fine chemicals. Regulatory compliance, including REACH certification and GMP guidelines, further underscores its commercial viability.
Emerging trends in AI-driven molecular modeling have also spotlighted 2-Benzyl-1H-indole-5-carbonitrile as a candidate for virtual screening libraries. Computational studies exploring its binding affinity to biological targets resonate with searches for structure-activity relationships (SAR) in drug design. Additionally, its potential in OLED materials and organic semiconductors aligns with the booming electronics materials sector.
In summary, 2-Benzyl-1H-indole-5-carbonitrile (CAS No. 179748-04-0) exemplifies the intersection of medicinal chemistry and advanced materials. Its multifaceted applications, coupled with ongoing research into cost-effective synthesis routes, position it as a compound of enduring scientific and industrial interest. As innovation in heterocyclic chemistry accelerates, this molecule is poised to remain a focal point for both academic and commercial exploration.
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